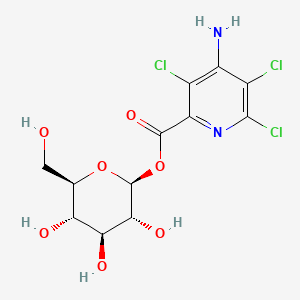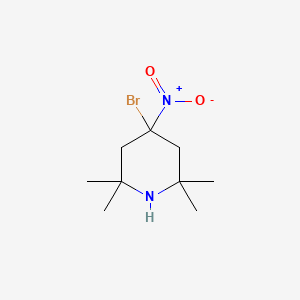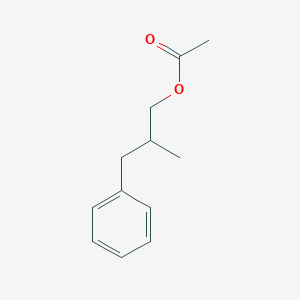
N-2-Carboxy-3 5 6-trichloropyridin-4-yl glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine is a complex organic compound that combines a pyridine ring with glucosamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine typically involves the reaction of 3,5,6-trichloropyridine-2-carboxylic acid with glucosamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,6-Trichloropyridine-2-carboxylic acid: Shares a similar pyridine ring structure but lacks the glucosamine moiety.
N-Tripeptidyl-d-glucosamine: Contains a glucosamine moiety but differs in the attached functional groups.
Uniqueness
N-2-Carboxy-3,5,6-trichloropyridin-4-yl glucosamine is unique due to its combination of a pyridine ring with glucosamine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
77750-03-9 |
|---|---|
Formule moléculaire |
C12H13Cl3N2O7 |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-amino-3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C12H13Cl3N2O7/c13-3-5(16)4(14)10(15)17-6(3)11(22)24-12-9(21)8(20)7(19)2(1-18)23-12/h2,7-9,12,18-21H,1H2,(H2,16,17)/t2-,7-,8+,9-,12+/m1/s1 |
Clé InChI |
YNATYRMEIPWDER-AUXRCTBOSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















